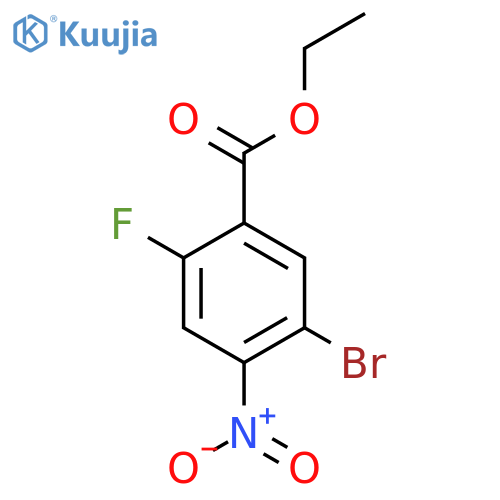

Cas no 1807071-54-0 (Ethyl 5-bromo-2-fluoro-4-nitrobenzoate)

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-bromo-2-fluoro-4-nitrobenzoate

-

- インチ: 1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)4-7(5)11/h3-4H,2H2,1H3

- InChIKey: QSTFBLZPSURILT-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=C(C(C(=O)OCC)=C1)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 283

- トポロジー分子極性表面積: 72.1

- 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013023780-500mg |

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |

1807071-54-0 | 97% | 500mg |

823.15 USD | 2021-05-31 | |

| Alichem | A013023780-250mg |

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |

1807071-54-0 | 97% | 250mg |

494.40 USD | 2021-05-31 | |

| Alichem | A013023780-1g |

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |

1807071-54-0 | 97% | 1g |

1,490.00 USD | 2021-05-31 |

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

Ethyl 5-bromo-2-fluoro-4-nitrobenzoateに関する追加情報

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate(CAS No. 1807071-54-0)の専門的な概要と応用

Ethyl 5-bromo-2-fluoro-4-nitrobenzoateは、有機合成化学において重要な中間体として知られる化合物です。CAS番号1807071-54-0で登録されており、医薬品原料や農薬中間体としての潜在的な用途が研究されています。この化合物は、ベンゼン環にブロモ基、フルオロ基、ニトロ基、そしてエステル基が導入された構造を持ち、多様な化学反応に利用可能な官能基を備えています。

近年、フッ素含有化合物への関心が��まっており、Ethyl 5-bromo-2-fluoro-4-nitrobenzoateもその一つとして注目されています。フッ素の導入により、化合物の脂溶性や代謝安定性が向上することが知られており、これは医薬品設計において特に重要です。また、ブロモ基はパラジウムカップリング反応などのクロスカップリング反応に利用可能なため、より複雑な分子構築の出発物質として有用です。

この化合物の合成においては、ニトロ化反応やエステル化反応など、古典的な有機合成手法が用いられます。特に、位置選択性を制御することが重要であり、これは反応条件最適化によって達成されます。実験室規模での取り扱いにおいては、適切な保護具の使用と換気が推奨されます。

Ethyl 5-bromo-2-fluoro-4-nitrobenzoateの応用研究では、創薬化学分野での利用が特に注目されています。標的タンパク質への結合親和性を高めるため、分子修飾の出発点として利用されるケースが報告されています。また、材料科学分野では、有機電子材料の前駆体としての可能性も探求されています。

分析技術の進歩に伴い、Ethyl 5-bromo-2-fluoro-4-nitrobenzoateの構造解析や純度評価もより精密に行えるようになりました。NMRや質量分析、HPLCなどの手法を組み合わせることで、高品質な製品の供給が可能となっています。これらの分析データは、研究開発の再現性を確保する上で不可欠です。

市場動向として、カスタム合成や特注化学品への需要増加が、Ethyl 5-bromo-2-fluoro-4-nitrobenzoateのような特殊な中間体の重要性を高めています。研究機関や企業は、特定のプロジェクトに合わせた分子設計を可能にする化合物を求めており、これが今後の市場成長を牽引すると予想されます。

環境面への配慮から、Ethyl 5-bromo-2-fluoro-4-nitrobenzoateの合成においてもグリーンケミストリーの原則が適用されるようになってきました。溶媒の選択や反効率の向上、廃棄物削減などが研究テーマとして取り上げられています。これにより、より持続可能な化学プロセスの開発が進められています。

最後に、Ethyl 5-bromo-2-fluoro-4-nitrobenzoateの研究は、学術論文や特許出願においてもその成果が見られます。特に、医薬品候補化合物の合成経路や新規材料の開発に関する報告が増えており、今後の展開が期待されます。研究者にとって、この化合物は分子多様性を拡張する有用なツールと言えるでしょう。

1807071-54-0 (Ethyl 5-bromo-2-fluoro-4-nitrobenzoate) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)